molecular formula C17H20N2O4S2 B2577836 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide CAS No. 941929-84-6

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide

Cat. No.: B2577836
CAS No.: 941929-84-6
M. Wt: 380.48
InChI Key: LFZCAALMTLODHT-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide is a synthetic sulfonamide compound identified in scientific screening as a potential inhibitor of Interleukin-1 Receptor-Associated Kinase (IRAK). Its research utility is rooted in its ability to modulate the TLR/IL-1R signaling pathway , a critical mediator of innate immune responses. By targeting IRAK, this compound serves as a valuable tool for investigating the downstream activation of NF-κB and the subsequent production of pro-inflammatory cytokines. Research involving this compound is primarily focused on elucidating the molecular mechanisms of inflammation and immune cell regulation. As a screening compound with kinase inhibitor activity , it provides researchers with a chemical probe to dissect complex signal transduction networks and explore potential therapeutic targets in autoimmune, inflammatory, and oncological contexts.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-2-24(20,21)18-15-10-11-17-14(13-15)7-6-12-19(17)25(22,23)16-8-4-3-5-9-16/h3-5,8-11,13,18H,2,6-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZCAALMTLODHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, which are crucial for various biological processes . This inhibition disrupts the normal function of these enzymes, leading to the compound’s antibacterial and antiviral effects.

Comparison with Similar Compounds

Comparison with Similar Tetrahydroquinoline Derivatives

Structural Modifications and Receptor Binding

The THQ core allows for substitutions at positions 1 and 6, which critically affect MOR affinity and selectivity. Below is a structural and pharmacological comparison with key analogs:

Table 1: Structural and Pharmacological Profiles of THQ Derivatives

Compound Name R1 (Position 1) R6 (Position 6) MOR Ki (nM) KOR Ki (nM) Selectivity (MOR/KOR) Functional Activity
Target Compound Benzenesulfonyl Ethane-1-sulfonamide Pending Pending Pending Pending
14d Butyryl Naphthalen-2-ylmethyl 0.45 17.1 38 Partial Agonist
14h Isobutyryl Benzyl 0.33 14.9 45 Partial Agonist
Example from Patent Methyl Benzyl 5.2 62.4 12 Antagonist
  • The ethane-1-sulfonamide at R6 may improve solubility compared to bulkier aryl groups (e.g., naphthalenylmethyl in 14d) due to its smaller size and polar sulfonamide moiety .
  • 14d and 14h: These analogs exhibit sub-nanomolar MOR binding (Ki = 0.33–0.45 nM) and high selectivity over kappa-opioid receptors (KOR). Their partial agonist activity suggests mixed efficacy, which may reduce side effects like respiratory depression compared to full agonists .
  • Methyl-Benzyl Derivative : Lower MOR affinity (Ki = 5.2 nM) and antagonist activity highlight the importance of R1 substituents; smaller groups (e.g., methyl) may reduce receptor engagement .
Functional Activity and Selectivity
  • Partial Agonists (14d, 14h): These compounds demonstrate balanced signaling profiles, with moderate Emax (60–70% of full agonist DAMGO) and EC50 values in the low nanomolar range. Their selectivity ratios (MOR/KOR > 30) are advantageous for minimizing KOR-mediated dysphoria .
  • Antagonists : The methyl-benzyl derivative (Ki = 5.2 nM) shows negligible agonist efficacy, making it suitable for reversing opioid overdose .
  • Target Compound Hypotheses: The dual sulfonamide groups may confer unique functional properties. The ethane-1-sulfonamide’s polarity could enhance aqueous solubility (predicted logP ≈ 2.1 vs.
Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Metabolic Stability (HLM t1/2, min)
Target Compound 406.45 2.1 0.12 Pending
14d 495.63 3.8 0.03 32
14h 441.56 3.2 0.07 45
  • The target compound’s lower logP compared to 14d and 14h suggests reduced lipophilicity, which may correlate with fewer off-target CNS effects. However, its metabolic stability in human liver microsomes (HLM) remains uncharacterized, unlike 14d and 14h, which exhibit moderate stability .

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